molecular formula C10H14ClFN2S B1396484 (3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride CAS No. 1332530-82-1

(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride

Cat. No.: B1396484
CAS No.: 1332530-82-1
M. Wt: 248.75 g/mol
InChI Key: XWCZNCAVDNGPLL-UHFFFAOYSA-N
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Description

(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride is a chemical compound with the molecular formula C10H14ClFN2S and a molecular weight of 248.75 g/mol This compound is of interest due to its unique structural features, which include a fluorine atom and a thiomorpholine ring attached to a phenylamine core

Scientific Research Applications

(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications

Mechanism of Action

The mechanism of action for “(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride” is not specified in the search results. The mechanism of action for a chemical compound typically refers to how it interacts at the molecular level, often in a biological context .

Safety and Hazards

The specific safety and hazard information for “(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride” is not provided in the search results. For detailed safety data, it is recommended to refer to Material Safety Data Sheets (MSDS) or other safety databases .

Future Directions

The future directions for the use and study of “(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride” are not specified in the search results. Future directions could include potential applications in pharmaceuticals, further studies on its properties, or exploration of its synthesis .

Preparation Methods

The synthesis of (3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride typically involves the following steps:

    Synthesis of (3-fluoro-4-thiomorpholino)nitrobenzene: This intermediate is prepared by reacting 3-fluoronitrobenzene with thiomorpholine under suitable conditions.

    Reduction of (3-fluoro-4-thiomorpholino)nitrobenzene: The nitro group is reduced to an amine group using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is carried out in ethyl acetate under hydrogen pressure of 4 bar for 6 hours.

    Formation of Hydrochloride Salt: The free base (3-fluoro-4-thiomorpholin-4-ylphenyl)amine is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol, followed by heating.

Chemical Reactions Analysis

(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using sodium methoxide in methanol.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the thiomorpholine ring.

Common reagents and conditions used in these reactions include hydrogen gas, Pd/C catalyst, hydrochloric acid, ethanol, hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, sodium methoxide, and methanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride can be compared with other similar compounds, such as:

    (3-Fluoro-4-morpholin-4-ylphenyl)amine: This compound lacks the sulfur atom present in the thiomorpholine ring, which may affect its chemical and biological properties.

    (3-Chloro-4-thiomorpholin-4-ylphenyl)amine: The substitution of fluorine with chlorine can lead to differences in reactivity and interactions with biological targets.

    (3-Fluoro-4-piperidin-4-ylphenyl)amine: The replacement of the thiomorpholine ring with a piperidine ring can result in variations in the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

3-fluoro-4-thiomorpholin-4-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2S.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCZNCAVDNGPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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